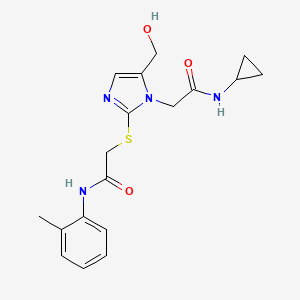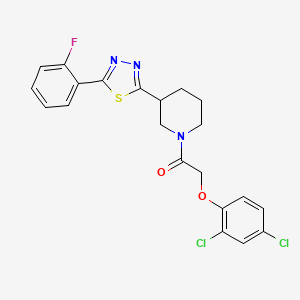
2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H18Cl2FN3O2S and its molecular weight is 466.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in studies exploring the synthesis of 1,2,5-thiadiazoles, showcasing a general method that contributes to the chemical arsenal for creating thiadiazole derivatives with potential application in various fields, including medicinal chemistry and material science (Yoon, Cho, & Kim, 1998).
- Research on similar compounds has demonstrated the use of click chemistry for synthesizing complex molecules, including those with potential biological activities, highlighting the versatility and utility of these chemical frameworks in developing new therapeutic agents (Govindhan et al., 2017).
Biological Applications and Investigations
- Studies on thiadiazole derivatives have explored their corrosion inhibition performances on metals, suggesting applications in material science for protecting against corrosion, which is valuable in industrial and engineering contexts (Kaya et al., 2016).
- Other research has examined the structural and electronic properties of similar compounds, providing insights into their potential applications in electronic materials and molecular electronics (Karthik et al., 2021).
Antimicrobial and Antifungal Activities
- The compound's structural relatives have been investigated for their antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents for medical and agricultural use (Sathe et al., 2011).
Antiviral and Antiallergy Potential
- Research has also explored derivatives of this chemical framework for their antiviral activities, specifically against HSV-1, indicating potential therapeutic applications in treating viral infections (Dawood et al., 2011).
- Studies on structurally related compounds have investigated their antiallergy activities, suggesting potential use in developing treatments for allergic reactions and related conditions (Walsh, Franzyshen, & Yanni, 1989).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O2S/c22-14-7-8-18(16(23)10-14)29-12-19(28)27-9-3-4-13(11-27)20-25-26-21(30-20)15-5-1-2-6-17(15)24/h1-2,5-8,10,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWAFVQWDWORRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)
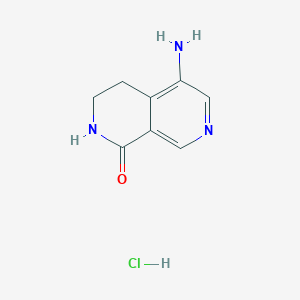
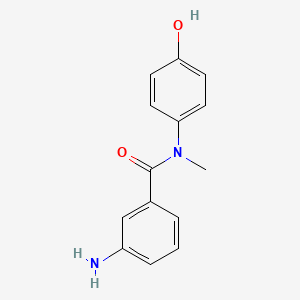
![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)
![(3-Fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2717746.png)
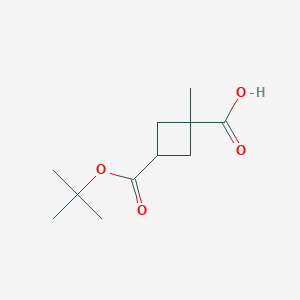
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B2717756.png)
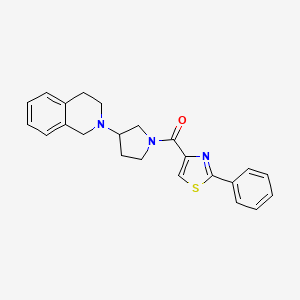
![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)
